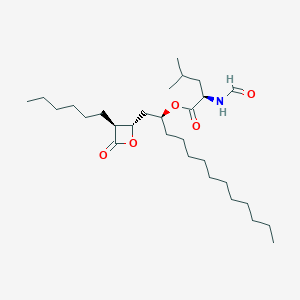

(R,S,S,S)-Orlistat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-NFGXINMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146801 | |

| Record name | Leucine orlistat, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104872-28-8 | |

| Record name | Leucine orlistat, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine orlistat, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE ORLISTAT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereoisomerism of Orlistat: A Technical Guide to Its Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. Marketed under trade names such as Xenical® and Alli®, its mechanism of action involves the covalent inhibition of lipases, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption.[1][2][3] Chemically, Orlistat is the saturated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini.[2] The molecular structure of Orlistat, formally named (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, possesses four chiral centers, giving rise to a theoretical possibility of 16 stereoisomers.[4][5] However, the commercially available drug is a single diastereomeric molecule, a testament to the stereoselective synthesis employed in its manufacturing.[4][6]

This technical guide provides an in-depth exploration of the stereoisomerism of Orlistat, addressing its synthesis, the implications of its specific stereochemistry on its pharmacological activity, and the current understanding of its effects on cellular signaling pathways. While the therapeutic focus remains on the marketed (2S, 3S, 5S) isomer, this guide also highlights the existing knowledge gaps regarding the biological activities of its other 15 potential stereoisomers.

The Stereochemistry of Orlistat

The lack of extensive comparative data underscores a significant area for future research. Understanding the structure-activity relationship of all Orlistat stereoisomers could provide valuable insights into the specific molecular interactions required for potent and selective lipase inhibition and could potentially lead to the discovery of novel therapeutic agents with improved efficacy or safety profiles.

Pharmacological Implications of Stereoisomerism

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the case of Orlistat, the specific configuration of its four chiral centers is critical for its potent inhibitory effect on pancreatic and gastric lipases. The β-lactone ring is a key pharmacophore, which acylates a serine residue in the active site of these lipases, leading to their irreversible inactivation.[2]

While quantitative data on the inhibitory activity of the other 15 stereoisomers are scarce, it is highly probable that they exhibit significantly different, and likely weaker, inhibitory capacities. The precise spatial arrangement of the side chains relative to the β-lactone ring is crucial for the molecule to fit into the active site of the lipase and to orient the β-lactone for the nucleophilic attack by the serine residue.

Pancreatic Lipase Inhibition

The primary mechanism of action of Orlistat is the inhibition of pancreatic lipase in the gastrointestinal tract.[3] This inhibition reduces the digestion of dietary fats, leading to a decrease in calorie absorption. The inhibitory potency of the marketed Orlistat isomer has been well-characterized.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | ~0.019 µM - 0.14 µM | Human Pancreatic Lipase | [9] |

| IC50 | 0.14 µM | Porcine Pancreatic Lipase | [4] |

| IC50 | 0.22 µg/mL | Porcine Pancreatic Lipase | [10] |

| IC50 | 0.73 ± 0.015 µg/mL | Not Specified | [11] |

Note: IC50 values can vary depending on the specific experimental conditions.[9]

Fatty Acid Synthase (FASN) Inhibition

Beyond its effects on digestive lipases, Orlistat has also been identified as an inhibitor of fatty acid synthase (FASN), an enzyme complex that plays a crucial role in the de novo synthesis of fatty acids.[12] FASN is overexpressed in many cancer cells, making it an attractive target for anti-cancer drug development. Orlistat's ability to inhibit the thioesterase domain of FASN has been shown to induce apoptosis and suppress the proliferation of various cancer cell lines.[13] As with lipase inhibition, the stereochemistry of Orlistat is expected to be critical for its interaction with the FASN thioesterase domain. However, comparative inhibitory data for the different stereoisomers against FASN are not currently available.

Toxicological Considerations

The marketed (2S, 3S, 5S)-isomer of Orlistat is generally considered safe for long-term use, with the most common side effects being gastrointestinal in nature and related to its mechanism of action.[14] Preclinical toxicity studies have been conducted on the marketed form, and it was noted that there were no significant differences in toxicity between two polymorphic forms (A and B) of Orlistat.[6] However, this does not provide information on the potential toxicity of the other 15 stereoisomers. It is plausible that some of the other stereoisomers could have different toxicological profiles, potentially due to off-target effects or different metabolic pathways. A comprehensive toxicological evaluation of all stereoisomers would be necessary to fully assess the safety implications of any potential therapeutic use of other isomers.

Experimental Protocols

Synthesis and Separation of Orlistat Stereoisomers

The synthesis of Orlistat and its stereoisomers is a complex multi-step process. Diastereoselective synthetic routes often employ chiral auxiliaries and stereoselective reduction steps to control the stereochemistry at the four chiral centers. A key intermediate in many syntheses is the β-lactone core. The final step typically involves the esterification of the lactone with N-formyl-L-leucine.[15]

Separation of the resulting diastereomers is typically achieved using chromatographic techniques.

-

Column Chromatography: This is a standard method for the purification of synthetic intermediates and the separation of diastereomeric mixtures on a laboratory scale.[7]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase, is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers. Normal-phase HPLC has been successfully used for the quantitative determination of Orlistat and its SSRR isomer impurity.[16]

A general workflow for the synthesis and separation of Orlistat stereoisomers is depicted below.

Caption: General workflow for the synthesis, separation, and evaluation of Orlistat stereoisomers.

Pancreatic Lipase Inhibition Assay

A common method for determining the inhibitory activity of compounds against pancreatic lipase is a spectrophotometric assay using a chromogenic substrate like p-nitrophenyl palmitate (pNPP). The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Human or Porcine Pancreatic Lipase

-

Tris-HCl buffer (pH 8.0)

-

p-Nitrophenyl palmitate (pNPP)

-

Orlistat (as a positive control)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.

-

Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).

-

Prepare a working solution of pNPP by emulsifying the stock solution in Tris-HCl buffer, often with a detergent like Triton X-100.

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the pancreatic lipase solution.

-

Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Measure the increase in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Caption: Experimental workflow for a pancreatic lipase inhibition assay.

Signaling Pathways and Implications

Recent research has revealed that Orlistat's biological effects extend beyond lipase inhibition in the gut. When absorbed systemically, even in small amounts, it can modulate intracellular signaling pathways, particularly in the context of cancer.

MAPK Pathway

Studies have shown that Orlistat can induce ferroptosis (a form of programmed cell death) in pancreatic neuroendocrine tumor cells by inactivating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[17] This suggests a potential role for Orlistat in cancer therapy.

Caption: Orlistat's role in the MAPK pathway and ferroptosis in cancer cells.

mTOR Pathway

Orlistat has also been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. It can decrease the phosphorylation of key downstream targets of mTOR, such as p70S6 kinase and 4E-BP1, leading to the induction of apoptosis in cancer cells.[18]

Caption: Orlistat's inhibitory effect on the mTOR signaling pathway.

The differential effects of Orlistat's other stereoisomers on these and other signaling pathways remain an unexplored area of research.

Conclusion and Future Directions

The stereoisomerism of Orlistat presents a compelling case for the importance of stereochemistry in drug design and development. While the marketed (2S, 3S, 5S)-isomer is a well-characterized and effective therapeutic agent, the pharmacological and toxicological profiles of its 15 other stereoisomers are largely unknown. The lack of publicly available comparative data on the biological activity of these isomers represents a significant knowledge gap.

Future research should focus on the following areas:

-

Total Synthesis and Separation of all 16 Stereoisomers: The development of efficient and scalable synthetic routes to access all stereoisomers of Orlistat is a prerequisite for their comprehensive biological evaluation.

-

Comparative Pharmacological Studies: A systematic investigation of the inhibitory activity of each stereoisomer against pancreatic lipase, fatty acid synthase, and other potential off-targets is crucial to elucidate the structure-activity relationships.

-

Comparative Toxicological and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of each stereoisomer is essential to identify any potential liabilities or advantages over the currently marketed drug.

-

Exploration of Differential Effects on Signaling Pathways: Investigating how each stereoisomer interacts with cellular signaling pathways could uncover novel therapeutic applications or provide insights into potential mechanisms of toxicity.

A deeper understanding of the stereoisomerism of Orlistat will not only enhance our knowledge of this important therapeutic agent but also has the potential to guide the development of next-generation lipase inhibitors with improved therapeutic indices.

References

- 1. US20240158819A1 - Use of Biological Enzyme for Preparing Orlistat Intermediate, and Preparation Method - Google Patents [patents.google.com]

- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]

- 6. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total Synthesis of Bioactive Lactones: Prelactone E, epi-Prelactones V, E, Nonenolides (Z-isomers) and Stagonolide E | Semantic Scholar [semanticscholar.org]

- 10. lipase-and-its-unique-selectivity-a-mini-review - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. Beta-lactam congeners of orlistat as inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. US8680298B2 - Process for the preparation of orlistat - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. scielo.br [scielo.br]

- 17. CN1321114C - Orlistat preparation method - Google Patents [patents.google.com]

- 18. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

(R,S,S,S)-Orlistat: A Technical Guide to its Mechanism of Action on Pancreatic Lipase

Abstract

This document provides an in-depth technical analysis of the mechanism of action of (R,S,S,S)-Orlistat, a potent inhibitor of pancreatic lipase used in the management of obesity. Orlistat, a synthetic derivative of the natural product lipstatin, acts locally within the gastrointestinal tract to prevent the absorption of dietary fats.[1][2] Its mechanism is characterized by the formation of a stable, covalent bond with the active site of pancreatic and gastric lipases, leading to irreversible inactivation of the enzyme.[3][4][5] This guide details the molecular interactions, quantitative inhibition parameters, and the key experimental protocols used to characterize this interaction, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Target: Pancreatic Lipase

Human pancreatic lipase (HPL) is a critical enzyme in the digestion of dietary fats. Secreted by the pancreas into the duodenum, its primary function is to hydrolyze the ester bonds of triglycerides, breaking them down into more readily absorbable free fatty acids and monoglycerides.[6][7] The catalytic activity of HPL relies on a classic catalytic triad of amino acids within its active site: Serine-152 (Ser152), Histidine-263 (His263), and Aspartic Acid-176 (Asp176).[8][9] Ser152 acts as the nucleophile in the catalytic mechanism, which is the specific target for Orlistat's inhibitory action.

References

- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Orlistat? [synapse.patsnap.com]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of (R,S,S,S)-Orlistat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. The commercially available drug, Xenical®, is the (S,S,S,S)-diastereomer. However, the synthesis and characterization of its other stereoisomers are of significant interest for structure-activity relationship studies and the exploration of novel therapeutic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of the specific (R,S,S,S)-diastereomer of Orlistat. It includes a detailed, albeit generalized, synthetic approach, extensive characterization methodologies, and a discussion of the potential biological implications of this specific stereoisomer.

Introduction

Orlistat, also known as tetrahydrolipstatin, is a saturated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. Its mechanism of action involves the irreversible inhibition of lipases that are crucial for the digestion of dietary fats. By preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, Orlistat effectively reduces caloric intake from dietary fat. The molecule possesses four chiral centers, leading to the possibility of sixteen stereoisomers. The stereochemistry of Orlistat is critical to its biological activity, with the (S,S,S,S)-diastereomer being the most active and clinically used form.

The (R,S,S,S)-diastereomer of Orlistat differs from the commercial drug at the stereocenter of the N-formyl-leucine moiety. Understanding the synthesis and properties of this specific isomer is crucial for a complete comprehension of the stereochemical requirements for lipase inhibition and may reveal unique biological activities.

Synthesis of (R,S,S,S)-Orlistat

A key strategy in the synthesis of Orlistat and its stereoisomers is the tandem Mukaiyama aldol-lactonization (TMAL) process, which allows for the diastereoselective formation of the β-lactone ring. Asymmetric hydrogenation and the use of chiral auxiliaries are also critical techniques to establish the desired stereochemistry of the starting materials.

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols (Generalized)

The following protocols are generalized from known syntheses of Orlistat stereoisomers and would require optimization for the specific synthesis of the (R,S,S,S)-diastereomer.

Protocol 1: Synthesis of the (3S,4S)-β-Lactone Core

-

Asymmetric Aldol Reaction: A chiral auxiliary-bearing starting material is subjected to an asymmetric aldol reaction to set the stereochemistry of the β-hydroxy acid precursor.

-

Lactonization: The resulting β-hydroxy acid is then cyclized to form the β-lactone ring. The tandem Mukaiyama aldol-lactonization (TMAL) reaction is a highly efficient one-pot method for this transformation. This involves the reaction of a chiral aldehyde with a silyl ketene acetal in the presence of a Lewis acid catalyst.

Protocol 2: Synthesis of (R)-N-formyl-leucine

-

Starting Material: D-Leucine is used as the starting material to introduce the (R) stereocenter.

-

Formylation: The amino group of D-leucine is formylated using a suitable formylating agent, such as formic acid with a coupling agent or acetic formic anhydride.

Protocol 3: Esterification

-

Coupling: The stereochemically pure (3S,4S)-β-lactone core is coupled with (R)-N-formyl-leucine. Common esterification methods include the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) or carbodiimide-mediated coupling (e.g., using dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP)).

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Orlistat and its diastereomers. While specific NMR data for the (R,S,S,S)-diastereomer is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the different functional groups in the molecule. Comparison of the spectra of the synthesized compound with that of the known (S,S,S,S)-Orlistat would reveal shifts in the signals corresponding to the protons and carbons near the modified stereocenter in the N-formyl-leucine moiety.

Table 1: Expected ¹H NMR and ¹³C NMR Data for Orlistat (General)

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Formyl (CHO) | ~8.2 (s) | ~160 |

| α-proton of Leucine | ~4.5 (m) | ~52 |

| β-lactone protons | ~4.2-4.8 (m) | ~70-80 (ring carbons) |

| Ester CH-O | ~5.0 (m) | ~75 |

| Alkyl chains (CH₂, CH₃) | 0.8-1.7 (m) | 14-40 |

Note: The exact chemical shifts for the (R,S,S,S)-diastereomer would need to be determined experimentally.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Table 2: Mass Spectrometry Data for Orlistat

| Parameter | Value |

| Molecular Formula | C₂₉H₅₃NO₅ |

| Molecular Weight | 495.74 g/mol |

| Expected m/z values (ESI+) | |

| [M+H]⁺ | 496.4 |

| [M+Na]⁺ | 518.4 |

| Key Fragmentation Ions | |

| m/z | Proposed Fragment |

| 354 | Loss of N-formyl-leucine |

| 299 | Further fragmentation of the lactone core |

Note: The fragmentation pattern is generally expected to be similar across diastereomers, but minor differences in ion intensities may be observed.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound and for separating it from other diastereomers that may have formed during the synthesis. Chiral HPLC, using a chiral stationary phase (CSP), is essential for resolving and quantifying the different stereoisomers.

Protocol 4: Chiral HPLC Method for Orlistat Diastereomer Separation (Generalized)

-

Column: A chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection at a wavelength around 210 nm.

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Column temperature is usually controlled to ensure reproducibility.

Table 3: Representative HPLC Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H or similar |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: These are starting conditions and would require optimization for the specific separation of the (R,S,S,S)-diastereomer.

Biological Activity and Signaling Pathways

The biological activity of Orlistat is primarily attributed to its inhibition of pancreatic and gastric lipases. This inhibition is stereoselective, with the (S,S,S,S)-diastereomer exhibiting the highest potency. The (R,S,S,S)-diastereomer is expected to have a different inhibitory profile due to the altered stereochemistry at the N-formyl-leucine binding site.

Experimental Workflow for Biological Activity Assessment:

Caption: Workflow for evaluating the biological activity of this compound.

Pancreatic Lipase Inhibition

The inhibitory activity of this compound against pancreatic lipase would be determined using an in vitro assay. This typically involves measuring the rate of hydrolysis of a substrate (e.g., p-nitrophenyl butyrate) by pancreatic lipase in the presence and absence of the inhibitor. The concentration of the inhibitor that causes 50% inhibition (IC₅₀) is then calculated. It is hypothesized that the (R,S,S,S)-diastereomer will exhibit a lower inhibitory potency compared to the (S,S,S,S)-isomer due to a less optimal fit in the enzyme's active site.

Fatty Acid Synthase (FAS) Inhibition

Orlistat is also known to inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells. The inhibitory effect of the (R,S,S,S)-diastereomer on FAS could be evaluated using a similar in vitro assay. Investigating the differential effects of Orlistat stereoisomers on FAS could provide insights into the development of novel anti-cancer agents.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways uniquely modulated by this compound. The primary mechanism of action of Orlistat is direct enzyme inhibition rather than modulation of complex signaling cascades. However, downstream effects of lipase and FAS inhibition could indirectly influence various metabolic and proliferative signaling pathways. Further research is needed to explore these potential effects.

Conclusion

Unveiling the Stereospecificity of Orlistat: A Technical Guide to the Biological Activity of Its Individual Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. It is a saturated derivative of the natural product lipstatin, produced by Streptomyces toxytricini. The molecular structure of Orlistat features four chiral centers, giving rise to a total of sixteen possible stereoisomers. The commercially available drug, (-)-tetrahydrolipstatin, is a single, specific stereoisomer with the (2S, 3S, 5S) configuration at the β-lactone ring and its substituents, and an (S)-configuration in the N-formyl-L-leucine side chain. This technical guide delves into the distinct biological activities of the individual stereoisomers of Orlistat, providing a comprehensive overview of their differential inhibitory effects on key enzymatic targets, detailed experimental protocols for activity assessment, and an exploration of the downstream signaling pathways modulated by its inhibitory actions.

Core Biological Targets and Mechanism of Action

Orlistat's primary mechanism of action involves the irreversible inhibition of pancreatic and gastric lipases. These enzymes play a crucial role in the digestion of dietary triglycerides. Orlistat forms a covalent bond with the active site serine residue of these lipases, rendering them inactive. This inactivation prevents the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides, thereby reducing caloric intake from fat.

Beyond its effects on digestive lipases, Orlistat has also been identified as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. FASN is often overexpressed in cancer cells and is implicated in tumor progression. Orlistat's inhibition of the thioesterase domain of FASN leads to the accumulation of malonyl-CoA and a subsequent cascade of events that can induce apoptosis and inhibit tumor cell proliferation.

Comparative Biological Activity of Orlistat Stereoisomers on Pancreatic Lipase

The stereochemistry of Orlistat plays a critical role in its biological activity. Early studies have demonstrated significant differences in the inhibitory potency of its various stereoisomers against pancreatic lipase. The following table summarizes the 50% inhibition concentration (IC50) values for the four diastereomers of tetrahydrolipstatin against rat pancreatic lipase, highlighting the superior activity of the natural (-)-tetrahydrolipstatin configuration.

| Stereoisomer | Relative Configuration | IC50 (µg/mL) |

| 1 | (-)-tetrahydrolipstatin (natural) | 0.15 |

| 2 | Diastereomer 2 | 1.5 |

| 3 | Diastereomer 3 | 15 |

| 4 | Diastereomer 4 | > 100 |

Data sourced from Borgström, B. (1988). Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 962(3), 308–316.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of Orlistat stereoisomers against porcine pancreatic lipase using a chromogenic substrate.

Materials:

-

Porcine Pancreatic Lipase (PPL), Type II

-

p-Nitrophenyl butyrate (pNPB) or p-Nitrophenyl palmitate (pNPP)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.2)

-

Orlistat stereoisomers

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).

-

Prepare a stock solution of the substrate (pNPB or pNPP) in a suitable solvent like acetonitrile or isopropanol.

-

Prepare stock solutions of the Orlistat stereoisomers in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add a defined volume of Tris-HCl buffer to each well.

-

Add the test compounds (Orlistat stereoisomers) at various concentrations to the respective wells. Include a positive control (e.g., racemic Orlistat) and a negative control (DMSO vehicle).

-

Add the PPL solution to all wells and incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for pNPB) at time zero and then at regular intervals for a defined period (e.g., every minute for 30 minutes) using a microplate reader. The hydrolysis of the substrate by PPL results in the formation of p-nitrophenol, leading to an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of Orlistat stereoisomers on FASN activity by measuring the incorporation of a radiolabeled precursor into fatty acids.

Materials:

-

Purified FASN enzyme or cell lysate containing FASN

-

[¹⁴C]-Acetyl-CoA or [³H]-Malonyl-CoA

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

Orlistat stereoisomers

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and either [¹⁴C]-Acetyl-CoA or [³H]-Malonyl-CoA.

-

Add the Orlistat stereoisomers at various concentrations to the reaction tubes. Include appropriate controls.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the purified FASN enzyme or cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Measurement:

-

Stop the reaction by adding an acidic solution (e.g., perchloric acid).

-

Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).

-

Transfer the organic phase containing the radiolabeled fatty acids to a scintillation vial.

-

Evaporate the solvent and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of incorporated radioactivity is proportional to the FASN activity.

-

Calculate the percentage of inhibition for each concentration of the Orlistat stereoisomer.

-

Determine the IC50 values as described in the pancreatic lipase inhibition assay.

-

Signaling Pathways Modulated by Fatty Acid Synthase Inhibition

The inhibition of FASN by Orlistat has significant downstream effects on cellular signaling pathways, particularly in cancer cells where FASN is often upregulated. A key pathway affected is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.

Caption: FASN Inhibition and Downstream Signaling.

Logical Workflow for Assessing Stereoisomer Activity

The systematic evaluation of individual Orlistat stereoisomers involves a logical progression from synthesis and separation to detailed biological characterization.

Caption: Workflow for Stereoisomer Activity Assessment.

Conclusion

The biological activity of Orlistat is highly dependent on its stereochemistry. The naturally occurring (-)-tetrahydrolipstatin stereoisomer exhibits significantly greater inhibitory potency against pancreatic lipase compared to its other diastereomers. While the inhibitory effects of Orlistat on fatty acid synthase are well-documented, further research is required to elucidate the specific activities of individual stereoisomers on this important oncological target. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of specific Orlistat stereoisomers and to design novel lipase and FASN inhibitors with enhanced potency and selectivity.

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of (R,S,S,S)-Orlistat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent for the management of obesity. It is a saturated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. The commercially available formulation of Orlistat is a racemic mixture of four stereoisomers. This technical guide focuses on the pharmacokinetics and metabolism of the specific (R,S,S,S)-Orlistat stereoisomer. However, it is critical to note that the vast majority of publicly available scientific literature discusses Orlistat without differentiating between its stereoisomers. Therefore, while this guide aims to be as specific as possible, much of the data presented pertains to Orlistat as a whole. The information has been compiled from various scientific studies and is intended for a technical audience involved in drug development and research.

Pharmacokinetics

The pharmacokinetic profile of Orlistat is characterized by minimal systemic absorption and localized action within the gastrointestinal tract.

Absorption

Systemic exposure to Orlistat following oral administration is minimal. After oral dosing, plasma concentrations of intact Orlistat are often near the lower limit of detection[1]. This is consistent with its mechanism of action, which does not require systemic absorption to exert its therapeutic effect[2][3].

Distribution

For the small fraction of Orlistat that is absorbed, it is extensively bound to plasma proteins (>99%), primarily lipoproteins and albumin[2].

Metabolism

The metabolism of Orlistat is believed to occur primarily within the intestinal wall[2]. Two major metabolites have been identified:

-

M1: Formed by the hydrolysis of the β-lactone ring of Orlistat.

-

M3: Results from the cleavage of the N-formyl leucine side chain of M1.

These metabolites are considered pharmacologically inactive, with significantly weaker lipase inhibitory activity compared to the parent compound[3][4].

Elimination

The primary route of elimination for Orlistat and its metabolites is through the feces. Following an oral dose of radiolabeled Orlistat, approximately 97% of the administered radioactivity was recovered in the feces, with 83% as unchanged drug. Less than 2% of the dose is excreted in the urine. The complete excretion of the drug and its metabolites occurs within 3 to 5 days[1][4]. The half-life of the small amount of absorbed Orlistat is estimated to be in the range of 1 to 2 hours[1][5].

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for Orlistat. It is important to reiterate that these values are for Orlistat in general and not specific to the (R,S,S,S) stereoisomer.

Table 1: Plasma Concentrations of Orlistat and its Metabolites (M1 & M3)

| Population | Dosage | Time Point | Orlistat (ng/mL) | M1 (ng/mL) | M3 (ng/mL) |

| Obese Adults | 120 mg three times daily | 2-4 hours post-dose | <10 | 26 | 108 |

Data extracted from a study on obese patients. Concentrations represent mean values.[4]

Experimental Protocols

The quantification of Orlistat in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC). Below are detailed methodologies from published studies.

Protocol 1: LC-MS/MS for Orlistat in Human Plasma

This method is suitable for the quantitative determination of Orlistat in human plasma.

1. Sample Preparation:

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of Orlistat).

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex the mixture and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

| Parameter | Specification |

| LC System | Agilent 1100 Series or equivalent |

| MS System | Sciex API 3000 triple quadrupole mass spectrometer or equivalent |

| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Orlistat: m/z 496.4 → 337.3 |

| Internal Standard: m/z 501.4 → 342.3 (example for a deuterated standard) |

3. Validation Parameters:

-

Linearity: Establish a calibration curve over a suitable concentration range (e.g., 0.5 - 100 ng/mL).

-

Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations.

-

Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Protocol 2: HPLC for Orlistat in Pharmaceutical Formulations

This method is suitable for the quantification of Orlistat in capsule formulations.

1. Sample Preparation:

-

Empty and weigh the contents of a representative number of Orlistat capsules.

-

Dissolve a known weight of the capsule contents in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.

-

Filter the solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

| Parameter | Specification |

| HPLC System | Waters Alliance or equivalent |

| Detector | UV detector set at 210 nm |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

3. Validation Parameters:

-

Linearity: Prepare a series of standard solutions of Orlistat in the mobile phase and construct a calibration curve.

-

Precision and Accuracy: Assess by repeated analysis of standard solutions.

-

Specificity: Evaluate by analyzing a placebo formulation to ensure no interference from excipients.

Signaling Pathways and Metabolic Effects

Beyond its primary effect on lipase inhibition, Orlistat has been shown to influence other metabolic pathways.

Inhibition of Dietary Fat Absorption

The core mechanism of action of Orlistat is the inhibition of gastric and pancreatic lipases in the lumen of the stomach and small intestine. By forming a covalent bond with the active serine site of these enzymes, Orlistat renders them inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. The undigested triglycerides are then excreted in the feces, leading to a caloric deficit[2][3].

Caption: Mechanism of Orlistat's inhibition of dietary fat absorption.

Impact on Sterol and Cholesterol Metabolism

Studies have indicated that Orlistat treatment can improve oxysterol metabolism in overweight and obese adults[6][7]. Orlistat has been shown to significantly decrease serum levels of free cholesterol, sitosterol, 7α-hydroxycholesterol (7α-OHC), and 7β-OHC[6][7]. This suggests that Orlistat may play a role in modulating pathways involved in endothelial dysfunction and atherosclerosis, independent of its weight-loss effects[6][7]. The reduction in dietary fat absorption by Orlistat may also indirectly affect cholesterol absorption, as cholesterol absorption is linked to fat digestion[8].

Caption: Orlistat's influence on sterol and cholesterol metabolism.

Interaction with the MAPK Signaling Pathway

Emerging research suggests that Orlistat may exert anti-tumor effects by inactivating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[9][10][11]. Studies have shown that Orlistat can inhibit the proliferation, migration, and invasion of certain cancer cells, and this is associated with a reduction in the phosphorylation of key proteins in the MAPK pathway[10][11]. This potential mechanism is an area of active investigation and may broaden the therapeutic applications of Orlistat.

Caption: Orlistat's potential interaction with the MAPK signaling pathway.

Conclusion and Future Directions

The pharmacokinetics of Orlistat are well-characterized by its minimal systemic absorption and localized action in the gastrointestinal tract, leading to the inhibition of dietary fat absorption. While its metabolism to the inactive metabolites M1 and M3 is understood, a significant knowledge gap exists regarding the specific pharmacokinetic and metabolic profile of the this compound stereoisomer. Future research should focus on stereoselective analytical methods to elucidate the in vivo behavior of the individual stereoisomers. Furthermore, the emerging evidence of Orlistat's influence on the MAPK signaling pathway and sterol metabolism warrants further investigation to explore its full therapeutic potential beyond obesity management. This technical guide provides a comprehensive overview of the current understanding of Orlistat's pharmacokinetics and metabolism, serving as a valuable resource for professionals in the field of drug development and research.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The Effect of Orlistat on Sterol Metabolism in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. osvepharma.com [osvepharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Orlistat Induces Ferroptosis in Pancreatic Neuroendocrine Tumors by Inactivating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orlistat Induces Ferroptosis in Pancreatic Neuroendocrine Tumors by Inactivating the MAPK Pathway [jcancer.org]

The Genesis of a Weight Management Staple: A Technical History of Orlistat and Its Stereoisomers

An in-depth examination of the discovery, development, and molecular interactions of the lipase inhibitor, Orlistat, tailored for researchers, scientists, and drug development professionals.

From its natural product origins to a globally recognized pharmaceutical, Orlistat's journey is a compelling narrative of targeted drug design and a deepening understanding of metabolic pathways. This technical guide delves into the core scientific milestones that defined Orlistat, offering a detailed exploration of its history, the crucial role of its stereochemistry, and the experimental foundations of its therapeutic action.

Discovery and Historical Development: From Microbe to Medicine

The story of Orlistat begins with the discovery of Lipstatin, a potent inhibitor of pancreatic lipase, isolated from the fermentation broth of the bacterium Streptomyces toxytricini in 1981.[1] Researchers at Hoffmann-La Roche identified this natural product as a promising lead in the quest for compounds that could modulate fat digestion.[1] Lipstatin itself, however, presented stability challenges for pharmaceutical development. This led to the synthesis of a more stable, hydrogenated derivative in 1983: Tetrahydrolipstatin, which would come to be known as Orlistat.[1]

Initially investigated for the treatment of dyslipidemia, the focus of Orlistat's development shifted to obesity upon the realization of its significant impact on energy uptake by preventing fat absorption.[1] This pivotal decision set the stage for Orlistat's eventual emergence as a first-in-class, peripherally acting anti-obesity agent.

A timeline of key events underscores the journey of Orlistat from a laboratory curiosity to a widely available medication:

-

1981: Lipstatin is first isolated from Streptomyces toxytricini.[1]

-

1983: Orlistat (Tetrahydrolipstatin), a more stable derivative of Lipstatin, is developed by Hoffmann-La Roche.[2]

-

1999: The U.S. Food and Drug Administration (FDA) approves the 120mg prescription formulation of Orlistat under the brand name Xenical.[1]

-

2007: A 60mg over-the-counter (OTC) version, Alli, is approved by the FDA, making it the first weight-loss drug sanctioned for OTC use in the United States.[3][4]

The Central Role of Stereochemistry

Orlistat possesses a complex stereochemistry with four chiral centers, theoretically allowing for sixteen stereoisomers.[5] The naturally derived and most biologically active form is (-)-Tetrahydrolipstatin. The precise spatial arrangement of the atoms is critical for its interaction with the active site of lipases.

Numerous synthetic routes have been developed to achieve the desired stereoisomer, often employing techniques such as asymmetric aldol reactions, chiral auxiliaries, and enzymatic resolutions.[6] The synthesis of all eight diastereomers of Tetrahydrolipstatin (THL) has been accomplished, allowing for a detailed investigation into the structure-activity relationship (SAR).[1]

The inhibitory potency of Orlistat and its stereoisomers against porcine pancreatic lipase reveals the critical nature of the correct stereochemical configuration.

| Stereoisomer | IC50 (nM)[1] |

| Tetrahydrolipstatin (THL) (Natural configuration) | 4.0 |

| Enantiomer of THL | 77 |

| Diastereomer with inverted 2,3,2'-positions | 930 |

| Other Diastereomers | 8.0 - 20 |

| Table 1: Comparative Inhibitory Potency of Orlistat Stereoisomers against Porcine Pancreatic Lipase. |

As the data clearly indicates, the natural configuration of Tetrahydrolipstatin is the most potent inhibitor, with its enantiomer being significantly less active. The diastereomer with inverted stereochemistry at three key positions shows a dramatic loss of activity, highlighting the precise fit required for effective lipase inhibition.

Mechanism of Action: A Tale of Two Enzymes

Orlistat's primary therapeutic effect is the inhibition of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[7] By forming a covalent bond with a serine residue in the active site of these lipases, Orlistat effectively inactivates them.[8] This prevents the digestion of approximately 30% of dietary fat, which is then excreted in the feces.[9]

Beyond its role in weight management, Orlistat has been identified as a potent inhibitor of the thioesterase domain of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells and implicated in tumor growth and survival.[10][11] This "off-target" effect has opened new avenues of research into Orlistat's potential as an anti-cancer agent.

Signaling Pathways Modulated by Orlistat

Orlistat's inhibition of FAS and its impact on cellular metabolism lead to the modulation of several key signaling pathways involved in cell growth, proliferation, and apoptosis, particularly in cancer cells.

-

AKT/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation. Orlistat has been shown to decrease the phosphorylation of both AKT and mTOR, as well as downstream targets like p70S6K and 4E-BP1, leading to the induction of apoptosis in cancer cells.[4]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for inflammation and cell survival. Orlistat has been demonstrated to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[12]

Below are diagrams illustrating these key signaling pathways and the points of intervention by Orlistat.

References

- 1. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. japsonline.com [japsonline.com]

- 7. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lipase inhibitor tetrahydrolipstatin binds covalently to the putative active site serine of pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(R,S,S,S)-Orlistat: A Technical Guide for the Study of Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S,S)-Orlistat, chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester, is a potent and specific inhibitor of gastric and pancreatic lipases.[1] Originally developed as an anti-obesity therapeutic, its well-defined mechanism of action has made it an invaluable tool for researchers studying lipid metabolism. By forming a covalent bond with the active serine residue of lipases, Orlistat effectively prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][3] This targeted inhibition allows for the precise investigation of the roles of dietary fat absorption in various physiological and pathophysiological processes. Beyond its primary targets, Orlistat has also been identified as an inhibitor of fatty acid synthase (FAS), opening up further avenues for its use in cancer and metabolic research.[4] This technical guide provides an in-depth overview of this compound as a research tool, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory effects of Orlistat.

Table 1: Inhibitory Potency (IC50) of Orlistat against Various Lipases

| Enzyme Target | IC50 Value | Organism/System | Substrate | Reference(s) |

| Pancreatic Lipase | 17.05 µg/mL | Not Specified | Not Specified | [5] |

| Pancreatic Lipase | 0.2 µM | Porcine | p-nitrophenyl palmitate | |

| Lipoprotein Lipase (in CLL cells) | 2.35 µM | Human | Not Specified | [6] |

Table 2: Effects of Orlistat on Cellular Processes and Lipid Profiles

| Parameter | Effect | Cell Line/System | Orlistat Concentration | Reference(s) |

| Cellular Fatty Acid Synthesis | ~75% reduction | PC-3 cells | 30 µM | [4] |

| Fatty Acid Synthase (FAS) Activity | ~24-27% reduction | H441 and H1975 cells | 30 µM | [7] |

| Dietary Cholesterol Absorption | 25% reduction | Human subjects | 120 mg, three times daily | [8] |

| Total Cholesterol | Significant reduction | Human subjects (1-year study) | 120 mg, three times daily | [9] |

| LDL Cholesterol | Significant reduction | Human subjects (1-year study) | 120 mg, three times daily | [9] |

| Triglycerides | Significant reduction | Human subjects | 120 mg, three times daily | [10] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of Orlistat against pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.[1][11]

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl palmitate (pNPP)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Isopropanol

-

Sodium deoxycholate

-

Gum arabic (optional, as emulsifier)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of pNPP in isopropanol.

-

Prepare a substrate solution by emulsifying the pNPP stock solution in Tris-HCl buffer containing sodium deoxycholate. Gum arabic can be included to improve emulsion stability.

-

Prepare a stock solution of Orlistat in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions.

-

-

Assay Performance:

-

To the wells of a 96-well microplate, add the PPL solution.

-

Add the different concentrations of Orlistat or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Immediately measure the absorbance at 410 nm (for the released p-nitrophenol) in kinetic mode for a set duration (e.g., 15-30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each Orlistat concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Orlistat concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Fatty Acid Synthase (FAS) Inhibition Assay

This protocol measures the inhibition of de novo fatty acid synthesis in cultured cells by quantifying the incorporation of radiolabeled acetate.[4]

Materials:

-

Cultured cells (e.g., PC-3 prostate cancer cells)

-

Cell culture medium (serum-free for the assay)

-

This compound

-

[14C]acetate

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 24-well plates and allow them to adhere.

-

Wash the cells twice with PBS and replace the medium with serum-free medium.

-

Add various concentrations of Orlistat or vehicle control to the wells.

-

Incubate the cells with Orlistat for a desired period (e.g., up to 2 hours).

-

-

Radiolabeling:

-

Add 1 µCi of [14C]acetate to each well.

-

Incubate the cells for 2 hours to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

-

Cell Lysis and Lipid Extraction:

-

Remove the medium and wash the cells with PBS.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane/isopropanol).

-

-

Quantification:

-

Measure the radioactivity of the lipid extract using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

-

Calculate the percentage of inhibition of fatty acid synthesis for each Orlistat concentration compared to the control.

-

Cellular Fatty Acid Uptake Assay

This protocol outlines a method to measure the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.[5]

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes)

-

Fluorescently labeled fatty acid probe (e.g., BODIPY-labeled fatty acid)

-

Serum-free cell culture medium

-

This compound

-

Fluorescence microscope or plate reader

-

Quenching solution (optional, to reduce extracellular fluorescence)

Procedure:

-

Cell Preparation and Treatment:

-

Seed cells in a suitable format for fluorescence measurement (e.g., black-walled, clear-bottom 96-well plates).

-

Wash the cells with serum-free medium and incubate to starve them of lipids.

-

Treat the cells with various concentrations of Orlistat or vehicle control for a defined period.

-

-

Fatty Acid Uptake:

-

Prepare a working solution of the fluorescent fatty acid probe in serum-free medium.

-

Remove the treatment medium and add the fluorescent fatty acid probe working solution to the cells.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for uptake.

-

-

Washing and Measurement:

-

Remove the probe solution and wash the cells with a washing buffer or PBS to remove extracellular probe. Alternatively, a quenching solution can be added to eliminate extracellular fluorescence without washing.

-

Measure the intracellular fluorescence using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each condition.

-

Normalize the fluorescence to cell number or protein content.

-

Determine the effect of Orlistat on fatty acid uptake by comparing the fluorescence in treated cells to control cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Orlistat? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. The influence of orlistat (Xenical) therapy on the parameters of lipid metabolism in patients with obesity | | Obesity and metabolism [omet-endojournals.ru]

- 9. Changes in body weight and serum lipid profile in obese patients treated with orlistat in addition to a hypocaloric diet: a systematic review of randomized clinical trials [crd.york.ac.uk]

- 10. Effect of orlistat on plasma lipids and body weight: A systematic review and meta-analysis of 33 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.ru [2024.sci-hub.ru]

In Vitro and In Vivo Models for Studying (R,S,S,S)-Orlistat: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orlistat, a potent inhibitor of gastric and pancreatic lipases and fatty acid synthase (FASN), is a well-established anti-obesity therapeutic. Its complex stereochemistry, with four chiral centers, gives rise to multiple isomers. This technical guide focuses on the in vitro and in vivo models relevant to the study of a specific stereoisomer, (R,S,S,S)-Orlistat, chemically designated as [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate[1]. A comprehensive review of the existing scientific literature reveals a significant gap: the vast majority of published research has been conducted on racemic Orlistat, the form available commercially. Specific biological and pharmacological data for the this compound isomer are not extensively available in the public domain.

This guide, therefore, provides a detailed overview of the established in vitro and in vivo models used for the broader study of Orlistat. These models and methodologies are directly applicable to the investigation of the (R,S,S,S) stereoisomer and can serve as a foundational resource for researchers aiming to elucidate its specific pharmacological profile. We will present detailed experimental protocols, summarize quantitative data from studies on racemic Orlistat, and visualize key signaling pathways implicated in its mechanism of action. This document is intended to be a critical resource for initiating and advancing research into the specific effects of this compound.

In Vitro Models for this compound

A variety of in vitro assays are crucial for characterizing the biochemical and cellular effects of this compound. These models allow for the precise determination of its inhibitory activity, cytotoxic effects, and impact on cellular signaling pathways.

Enzyme Inhibition Assays

The primary mechanism of Orlistat's anti-obesity effect is the inhibition of gastrointestinal lipases. A common in vitro method to quantify this is the p-nitrophenyl palmitate (pNPP) assay.

Quantitative Data Summary: Lipase Inhibition by Orlistat

| Compound | Enzyme Source | Assay Substrate | IC50 | Reference |

| Orlistat | Porcine Pancreatic Lipase | p-nitrophenyl butyrate (PNPB) | 6.14 - 8.43 µg/mL | [2] |

Orlistat has also been identified as an inhibitor of FASN, an enzyme overexpressed in many cancer cells. FASN activity can be measured by monitoring the consumption of NADPH.

Quantitative Data Summary: FASN Inhibition by Orlistat

| Cell Line | FASN Inhibition (%) at 30 µM Orlistat | Reference |

| H441 (NSCLC) | ~27% | |

| H1975 (NSCLC) | ~24% |

Cell-Based Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Quantitative Data Summary: Cytotoxicity of Orlistat (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | > 10 µM (in the presence of palmitate) | [3] |

| B-cell CLL | Chronic Lymphocytic Leukemia | 2.35 µM |

Orlistat has been shown to induce apoptosis in various cancer cell lines. Caspase activity assays, which measure the activity of key executioner caspases like caspase-3 and caspase-7, are a common method to quantify apoptosis.

The anti-metastatic potential of this compound can be evaluated using transwell migration and invasion assays. These assays measure the ability of cancer cells to move through a porous membrane, with the invasion assay including a layer of extracellular matrix.

In Vivo Models for this compound

Animal models are indispensable for evaluating the systemic effects, efficacy, and safety of this compound.

Diet-Induced Obesity (DIO) Models

To study the anti-obesity effects of this compound, rodent models, typically mice or rats, are fed a high-fat diet to induce obesity.

Quantitative Data Summary: Effect of Orlistat on Body Weight in DIO Models

| Animal Model | Orlistat Dose | Duration | Body Weight Reduction | Reference |

| C57BL/6J Mice | 30 mg/kg, bid | - | Significant reduction | |

| C57BL/6J Mice | 50 mg/kg/day | 15 weeks | Significant inhibition of weight gain |

Tumor Xenograft Models

The anti-cancer efficacy of this compound can be assessed in vivo using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocols

In Vitro Protocols

-

Reagent Preparation :

-

Prepare a stock solution of pNPP in isopropanol.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a solution of porcine pancreatic lipase in the reaction buffer.

-

-

Assay Procedure :

-

In a 96-well plate, add the reaction buffer.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Add the lipase solution to each well and incubate for a specified time at 37°C.

-

Initiate the reaction by adding the pNPP stock solution.

-

Monitor the increase in absorbance at 410 nm over time using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

-

-

Data Analysis :

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Cell Lysate Preparation :

-

Culture cells of interest and harvest them.

-

Lyse the cells in a suitable buffer to obtain a cell lysate containing active FASN.

-

-

Assay Procedure :

-

In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and malonyl-CoA.

-

Add the cell lysate to the reaction mixture.

-

Add various concentrations of this compound.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis :

-

Calculate the rate of NADPH consumption for each inhibitor concentration.

-

Express FASN activity as nanomoles of NADPH oxidized per minute per milligram of protein.

-

Determine the inhibitory effect of this compound.

-

-

Cell Seeding :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation :

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement :

-

Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value.

-

-

Cell Treatment :

-

Seed cells in a 96-well plate and treat with this compound as for the MTT assay.

-

-

Assay Reagent Addition :

-

Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) directly to the cell culture wells.

-

-

Incubation and Measurement :

-

Incubate at room temperature for a specified time.

-

Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the caspase-3/7 activity.

-

-

Data Analysis :

-

Quantify the fold-change in caspase activity compared to the untreated control.

-

-

Chamber Preparation :

-

For the invasion assay, coat the upper surface of the transwell insert membrane (typically 8 µm pores) with a layer of Matrigel. For the migration assay, no coating is needed.

-

-

Cell Seeding :

-

Resuspend serum-starved cells in a serum-free medium containing this compound and seed them into the upper chamber of the transwell insert.

-

-

Chemoattractant Addition :

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation :

-

Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

-

Cell Staining and Quantification :

-

Remove the non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain like crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

-

Data Analysis :

-

Compare the number of migrated/invaded cells in the treated groups to the control group.

-

In Vivo Protocols

-

Animal Acclimatization :

-

Acclimatize male C57BL/6J mice for at least one week with standard chow and water ad libitum.

-

-

Induction of Obesity :

-

Feed the mice a high-fat diet (e.g., 60% of calories from fat) for a period of 8-12 weeks to induce obesity. Monitor body weight regularly.

-

-

Treatment Administration :

-

Randomize the obese mice into control and treatment groups.

-

Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.

-

-

Monitoring :

-

Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, lipid levels) throughout the study.

-

-

Endpoint Analysis :

-

At the end of the study, collect tissues (e.g., adipose tissue, liver) for further analysis.

-

-

Cell Preparation :

-

Culture human cancer cells of interest and harvest them during the exponential growth phase.

-

-

Tumor Implantation :

-

Inject a suspension of the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment :

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a certain size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection).

-

-

Monitoring :

-

Measure tumor volume and body weight regularly throughout the treatment period.

-

-

Endpoint Analysis :

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Signaling Pathways Affected by Orlistat

Orlistat exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

Figure 1: Orlistat's inhibition of FASN, leading to reduced lipogenesis and impacting cell proliferation and apoptosis.

Figure 2: Orlistat's inhibitory effects on key pro-survival and proliferative signaling pathways like PI3K/Akt/mTOR, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT.

Conclusion and Future Directions

The in vitro and in vivo models detailed in this guide provide a robust framework for the pharmacological characterization of Orlistat and its analogs. The provided protocols for enzyme inhibition, cell-based assays, and animal models are directly applicable to the study of this compound. The signaling pathways outlined offer mechanistic insights into its pleiotropic effects, particularly its anti-cancer properties.

A critical finding of our comprehensive literature review is the striking absence of publicly available data specifically for the this compound stereoisomer. The presented quantitative data pertains to racemic Orlistat. This highlights a significant opportunity for future research. Elucidating the specific pharmacological and toxicological profiles of individual Orlistat stereoisomers could lead to the development of more potent and safer therapeutics for obesity and cancer. Researchers are encouraged to utilize the models described herein to investigate the unique properties of this compound and contribute to a more nuanced understanding of this important therapeutic agent.

References

The Natural Origins and Synthetic Diversity of Orlistat Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary